molecular formula C8H8N4O2 B14923503 Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B14923503
M. Wt: 192.17 g/mol
InChI Key: KFTANUIDBRNUDU-UHFFFAOYSA-N
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Description

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction yields the desired triazolopyrimidine derivative through a cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Microwave-assisted synthesis has also been explored as an eco-friendly and efficient method for producing triazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolopyrimidines, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it exhibits enhanced neuroprotective and anti-inflammatory properties, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-5-3-6(7(13)14-2)12-8(11-5)9-4-10-12/h3-4H,1-2H3

InChI Key

KFTANUIDBRNUDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)OC

Origin of Product

United States

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